4-(Bromomethyl)-6-methylnonane

Description

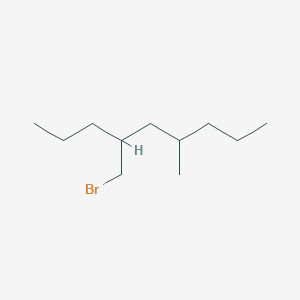

4-(Bromomethyl)-6-methylnonane is an organic compound characterized by a bromomethyl group attached to a nonane chain

Properties

Molecular Formula |

C11H23Br |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

4-(bromomethyl)-6-methylnonane |

InChI |

InChI=1S/C11H23Br/c1-4-6-10(3)8-11(9-12)7-5-2/h10-11H,4-9H2,1-3H3 |

InChI Key |

HOXUCUXDJVRABX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(CCC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-6-methylnonane typically involves the bromination of 6-methylnonane. This can be achieved through the reaction of 6-methylnonane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-6-methylnonane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

- Substituted nonanes (e.g., 4-azidomethyl-6-methylnonane)

- Aldehydes (e.g., 4-formyl-6-methylnonane)

- Carboxylic acids (e.g., 4-carboxy-6-methylnonane)

Scientific Research Applications

4-(Bromomethyl)-6-methylnonane has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-6-methylnonane exerts its effects depends on the specific chemical reactions it undergoes. The bromomethyl group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved are determined by the nature of the nucleophiles or electrophiles it interacts with during these reactions.

Comparison with Similar Compounds

4-(Chloromethyl)-6-methylnonane: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

4-(Hydroxymethyl)-6-methylnonane: Contains a hydroxyl group, making it more suitable for reactions requiring alcohol functionalities.

4-(Methoxymethyl)-6-methylnonane: Features a methoxy group, offering different solubility and reactivity profiles.

Uniqueness: 4-(Bromomethyl)-6-methylnonane is unique due to the presence of the bromomethyl group, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Biological Activity

4-(Bromomethyl)-6-methylnonane is a brominated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromomethyl group attached to a nonane backbone. The presence of the bromine atom significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound may interact with various cellular proteins, influencing signaling pathways and gene expression.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

- Antimicrobial Properties : Some brominated compounds are known for their antimicrobial activity, which may extend to this compound.

Research Findings and Case Studies

Recent research has highlighted the potential applications of this compound in therapeutic contexts. Below are summarized findings from various studies:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the downregulation of pro-survival signaling pathways, particularly those involving c-Myc and IL-8 expression .

Case Study: Antimicrobial Effects

Another study focused on the antimicrobial activity of brominated compounds similar to this compound. Results showed significant inhibition of Gram-positive bacteria, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.